molecular formula C16H15NO2 B12537626 2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid CAS No. 654648-95-0

2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid

Cat. No.: B12537626
CAS No.: 654648-95-0
M. Wt: 253.29 g/mol
InChI Key: CQHCZEZXEGIPDW-UHFFFAOYSA-N
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Description

2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with an (E)-[(4-ethylphenyl)methylidene]amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2-{(4-ethylphenyl)methylamino}benzoic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The Schiff base moiety allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Ethylphenylamino)methyleneamino]benzoic acid ethyl ester
  • 4-[(Ethylphenyl)amino]-2-oxoethyl benzoic acid

Uniqueness

2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid is unique due to its specific substitution pattern and the presence of the Schiff base moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

654648-95-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-[(4-ethylphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H15NO2/c1-2-12-7-9-13(10-8-12)11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3,(H,18,19)

InChI Key

CQHCZEZXEGIPDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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